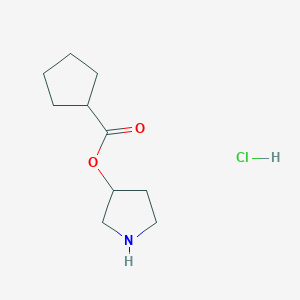
3-Pyrrolidinyl cyclopentanecarboxylate hydrochloride
Descripción general
Descripción
“3-Pyrrolidinyl cyclopentanecarboxylate hydrochloride” is a chemical compound . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “3-Pyrrolidinyl cyclopentanecarboxylate hydrochloride” were not found, pyrrolidine compounds can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Aplicaciones Científicas De Investigación
Pyrrolidinyl-Spirooxindole Natural Products
- The 3,3'-pyrrolidinyl-spirooxindole unit, closely related to the chemical structure of 3-Pyrrolidinyl cyclopentanecarboxylate hydrochloride, forms the core of a large family of alkaloid natural products. These compounds exhibit strong bioactivity profiles and interesting structural properties, making them a significant focus in the development of potential medicinal agents and biological probes (Galliford & Scheidt, 2007).
Reduction of Enaminones
- Research on enaminones, including compounds similar to 3-Pyrrolidinyl cyclopentanecarboxylate hydrochloride, has demonstrated their transformation into β-ketoesters and subsequent reduction, leading to various products useful in synthetic chemistry (Carlsson & Lawesson, 1982).
Antibacterial Activity
- Derivatives of compounds related to 3-Pyrrolidinyl cyclopentanecarboxylate hydrochloride have been synthesized and evaluated for their antibacterial activity. These studies are crucial in the search for new antibacterial agents, particularly against quinolone-resistant Gram-positive clinical isolates (Asahina et al., 2008).
Pyrrolidinyl Spirooxindole Grafted Nitrochromanes
- The synthesis of pyrrolidinyl-spirooxindole grafted 3-nitrochromanes has been accomplished, showcasing the chemical versatility and potential applications in the synthesis of complex molecules (Naga Siva Rao & Raghunathan, 2013).
Spirooxindole Core in Medicinal Chemistry
- The spirooxindole core, which shares structural similarities with 3-Pyrrolidinyl cyclopentanecarboxylate hydrochloride, is a key feature in many synthetic and natural compounds with varied biological profiles. Its synthesis and applications in medicinal chemistry have been extensively explored (Cao et al., 2013).
Propiedades
IUPAC Name |
pyrrolidin-3-yl cyclopentanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(8-3-1-2-4-8)13-9-5-6-11-7-9;/h8-9,11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWKTKRNGKYYFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine](/img/structure/B1397263.png)

![Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397267.png)
![3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397268.png)
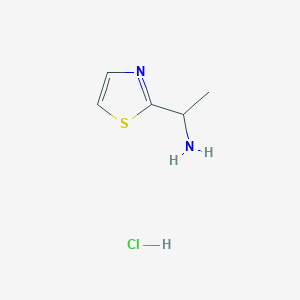
![3-([1,1'-Biphenyl]-2-yloxy)azetidine](/img/structure/B1397271.png)
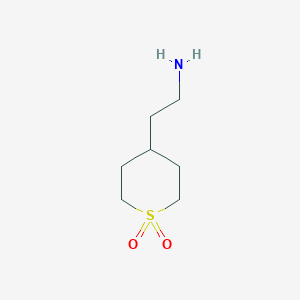
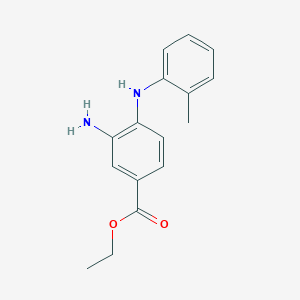
![Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate](/img/structure/B1397274.png)
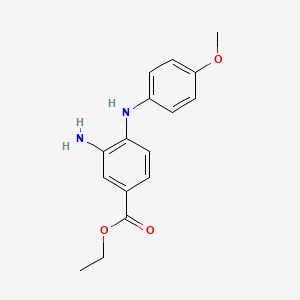
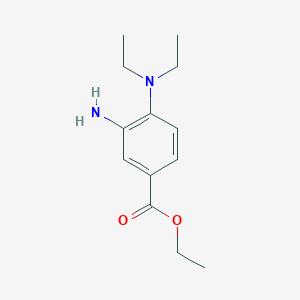
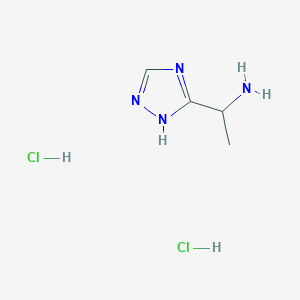

![2-[Ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1397283.png)